14,15-エポキシ-5,8,11-エイコサトリエン酸

説明

Synthesis Analysis

14,15-EET is synthesized from arachidonic acid via the action of cytochrome P-450 epoxygenase enzymes. A practical synthesis of 14,15-EET from arachidonic acid has been described using urea–hydrogen peroxide as the oxidant, providing a route for obtaining this compound in laboratory settings (Xie et al., 2015).

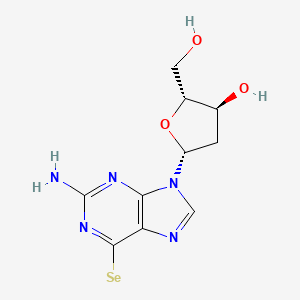

Molecular Structure Analysis

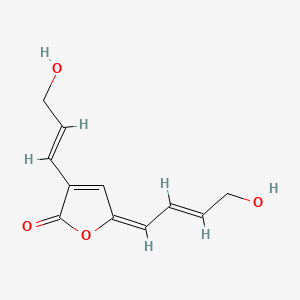

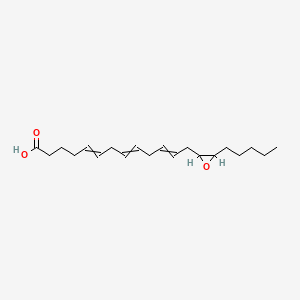

The molecular structure of 14,15-EET includes an epoxide group at the 14th and 15th carbon atoms of the eicosatrienoic acid chain. This epoxide group is crucial for its biological activities and interactions with specific enzymes and receptors within cells. The presence of the epoxide group allows for further metabolism of 14,15-EET into various other bioactive metabolites.

Chemical Reactions and Properties

14,15-EET can undergo enzymatic conversion to dihydroxyeicosatrienoic acids (DHETs) via soluble epoxide hydrolase (SEH) enzymes. It also has the ability to be incorporated into phospholipids within cell membranes, influencing cellular functions and signaling pathways. Additionally, 14,15-EET can act as an endogenous activator of peroxisome proliferator-activated receptor-alpha (PPARα), illustrating its diverse chemical properties and biological roles (Fang et al., 2006).

Physical Properties Analysis

As a lipid-derived molecule, 14,15-EET is hydrophobic in nature, allowing it to easily integrate into cell membranes and interact with lipid-based signaling pathways. Its solubility in water is low, necessitating transport mechanisms or carriers in biological systems for its distribution and action at sites distant from its synthesis location.

Chemical Properties Analysis

14,15-EET exhibits various chemical interactions, including binding to specific receptors and modulation of enzyme activities. It has been shown to inhibit prostaglandin E2 production in vascular smooth muscle cells, indicating its role in modulating inflammatory responses. Moreover, 14,15-EET can promote endothelial cell-dependent adhesion of monocytic cells, suggesting its involvement in vascular inflammation and atherogenesis processes (Pritchard et al., 1990).

科学的研究の応用

心臓血管の健康

14,15-エポキシ-5,8,11-エイコサトリエン酸: は、心臓血管の健康において重要な役割を果たします。血圧の調節と心臓病の予防に関与しています。 エポキシエイコサトリエン酸 (EET) として、局所ホルモンまたはオートクリン剤として機能し、それらを産生する細胞または近くの細胞に影響を与えます 。 EET は、動脈の血管拡張を刺激し、腎臓の塩分と水の保持を抑制することにより、血圧を下げることが示されています .

抗炎症作用

炎症の文脈では、14,15-エポキシ-5,8,11-エイコサトリエン酸は抗炎症作用を示します。 動物モデルで、その抗高血圧作用だけでなく、血管に対する抗炎症作用によっても、閉塞性動脈疾患を予防する可能性が研究されています .

がん研究

がん研究における 14,15-エポキシ-5,8,11-エイコサトリエン酸の役割は、ますます注目されています。 研究では、EET が特定の種類のがんの病的増殖に関与していることが示されており、EET のレベルを操作することでがんの進行に影響を与える可能性があることを示唆しています .

痛みの知覚

神経因性疼痛の分野では、14,15-エポキシ-5,8,11-エイコサトリエン酸は、痛みの生理学的および病理学的知覚の可能性について検討されています。 EET は神経因性疼痛の感覚に役割を果たしている可能性があり、疼痛管理の研究のための道を拓きます .

生化学研究

生化学的には、14,15-エポキシ-5,8,11-エイコサトリエン酸は、受容体にヒドロニウムイオンを供与できるブレンステッド酸としての役割について研究されています。 血漿およびプールされたサンプル中の存在は、さまざまな生化学経路および反応における重要な代謝産物となります .

薬理学的応用

薬理学的には、14,15-エポキシ-5,8,11-エイコサトリエン酸は、治療の可能性について調査されています。メタコリンおよびアラキドン酸に対する弛緩を阻害することが判明しており、これは心臓血管機能に関連しています。 これは、心臓血管疾患を標的とする薬剤の開発における有用性を示唆しています .

作用機序

Target of Action

14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a metabolite of arachidonic acid . It primarily targets the 12-lipoxygenase enzyme , which plays a crucial role in the metabolism of arachidonic acid to various bioactive eicosanoids .

Mode of Action

14,15-EET acts as an inhibitor of 12-lipoxygenase . By inhibiting this enzyme, it interferes with the conversion of arachidonic acid into other bioactive eicosanoids . This results in the modulation of various physiological processes, including inflammation and platelet aggregation .

Biochemical Pathways

14,15-EET is a part of the arachidonic acid metabolism pathway . It is formed via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The conversion of EETs into vicinal diols by epoxide hydrolases results in the loss of much of their biological activity .

Pharmacokinetics

It is known that it is a metabolite found in human blood plasma

Result of Action

The inhibition of 12-lipoxygenase by 14,15-EET can trigger the release of Ca2+ from the endoplasmic reticulum and other intracellular stores in MDCK cells . This can lead to various cellular effects, including changes in cell signaling and function .

Action Environment

The action of 14,15-EET can be influenced by various environmental factors. For instance, the presence of other compounds in the cellular environment can affect its efficacy and stability. Additionally, the specific cellular context, such as the type of cell and its physiological state, can also influence the action of 14,15-EET .

将来の方向性

While studies to date imply that the EETs, EET-forming epoxygenases, and EET-inactivating sEH can be manipulated to control a wide range of human diseases, clinical studies have yet to prove this . Determination of the role of the EETS in human diseases is made particularly difficult because of the large number of EET-forming epoxygenases, large number of epoxygenase substrates other than arachidonic acid, and the large number of activities, some of which may be pathological or injurious, that the EETs possess .

生化学分析

Biochemical Properties

14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several biochemical reactions. It interacts with enzymes such as cytochrome P450 epoxygenases, which catalyze its formation from arachidonic acid . Additionally, it is metabolized by soluble epoxide hydrolase (sEH) to form dihydroxy-eicosatrienoic acids (DHETs) . This compound also interacts with various proteins and biomolecules, influencing their activity and function. For instance, it has been shown to inhibit arachidonic acid-induced platelet aggregation and decrease calcium entry into stimulated platelets .

Cellular Effects

14,15-Epoxy-5,8,11-eicosatrienoic acid exerts multiple effects on different cell types and cellular processes. In endothelial cells, it is rapidly taken up and incorporated into phospholipids, where it can influence vascular function . This compound also affects cell signaling pathways, such as those involved in vasodilation and anti-inflammatory responses . Furthermore, it has been implicated in the regulation of gene expression and cellular metabolism, contributing to its diverse physiological roles.

Molecular Mechanism

The molecular mechanism of 14,15-Epoxy-5,8,11-eicosatrienoic acid involves its interaction with various biomolecules. It binds to and modulates the activity of enzymes like cytochrome P450 epoxygenases and soluble epoxide hydrolase . Additionally, it influences gene expression by acting on transcription factors and other regulatory proteins . These interactions result in changes in cellular function, including enzyme inhibition or activation and alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 14,15-Epoxy-5,8,11-eicosatrienoic acid can change over time. Studies have shown that it is rapidly metabolized to dihydroxy-eicosatrienoic acids (DHETs) by soluble epoxide hydrolase . This rapid metabolism can influence its stability and long-term effects on cellular function. Additionally, the compound’s accumulation in endothelial phospholipids suggests that its effects may be transient and dependent on its metabolic conversion .

Dosage Effects in Animal Models

The effects of 14,15-Epoxy-5,8,11-eicosatrienoic acid vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as vasodilation and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular signaling and metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic settings.

Metabolic Pathways

14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several metabolic pathways. It is primarily formed from arachidonic acid by the action of cytochrome P450 epoxygenases . Once formed, it can be further metabolized by soluble epoxide hydrolase to produce dihydroxy-eicosatrienoic acids (DHETs) . These metabolic pathways are crucial for regulating the levels and activity of 14,15-Epoxy-5,8,11-eicosatrienoic acid in various tissues and cells.

Transport and Distribution

The transport and distribution of 14,15-Epoxy-5,8,11-eicosatrienoic acid within cells and tissues involve its interaction with specific transporters and binding proteins. It is rapidly taken up by endothelial cells and incorporated into phospholipids . This incorporation influences its localization and accumulation within cellular compartments. Additionally, its distribution can be affected by its metabolic conversion to dihydroxy-eicosatrienoic acids (DHETs), which are excreted in the urine .

Subcellular Localization

14,15-Epoxy-5,8,11-eicosatrienoic acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the phospholipid bilayer of endothelial cells, where it can modulate vascular function . Additionally, its incorporation into specific phospholipids suggests that it may be targeted to particular cellular compartments or organelles involved in stimulus-response coupling . This subcellular localization is essential for its role in regulating cellular processes and signaling pathways.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 14,15-Epoxy-5,8,11-eicosatrienoic acid involves the conversion of eicosatrienoic acid into the final product through epoxidation at the 14,15 positions.", "Starting Materials": [ "Eicosatrienoic acid", "MCPBA", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Dissolve eicosatrienoic acid in ethyl acetate", "Add MCPBA to the solution and stir for 2 hours", "Quench the reaction with sodium bicarbonate", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer with sodium sulfate", "Concentrate the solution", "Purify the product by column chromatography using methanol and ethyl acetate as eluents" ] } | |

CAS番号 |

81276-03-1 |

分子式 |

C20H32O3 |

分子量 |

320.5 g/mol |

IUPAC名 |

(5E,8E,11E)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+ |

InChIキー |

JBSCUHKPLGKXKH-JFGLUDJCSA-N |

異性体SMILES |

CCCCCC1C(O1)C/C=C/C/C=C/C/C=C/CCCC(=O)O |

SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

正規SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

物理的記述 |

Solid |

同義語 |

14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid?

A: The research paper demonstrates that 13-HEpETrE is an intermediate in the metabolic pathway of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) in rat epidermal microsomes. [] The study shows that both in the presence and absence of NADPH, rat epidermal microsomes convert 15-HPETE to 13-HEpETrE. This suggests that 13-HEpETrE is formed in an NADPH-independent manner. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B1230947.png)

![methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1230949.png)

![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate](/img/structure/B1230955.png)

![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)